2-Butylanthracene-9,10-dione
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Overview
Description
2-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications. This compound is particularly notable for its applications in the production of synthetic dyes, its role in the paper industry, and its use in crop protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts reaction, where phthalic anhydride reacts with benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione . Another method involves the oxidation of anthracene obtained from coal tar .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of catalysts such as palladium and ligands like tri-o-tolyl phosphine in dry solvents like tetrahydrofuran under nitrogen atmosphere is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of anthracene to anthraquinone derivatives.
Reduction: Anthraquinones can be reduced to anthracenes using reagents like sodium dithionite.
Substitution: Electrophilic substitution reactions are common, where substituents like alkyl or aryl groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solutions.
Substitution: Friedel-Crafts catalysts like aluminum chloride in organic solvents.
Major Products
The major products of these reactions include various substituted anthraquinones and anthracenes, which are used in dyes, pigments, and other industrial applications .
Scientific Research Applications
2-Butylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in cancer research.
Industry: Utilized in the production of synthetic dyes, paper, and crop protection agents
Mechanism of Action
The mechanism of action of 2-Butylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also affects cellular pathways by generating reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
2-Butylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in organic light-emitting diodes (OLEDs).
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors and photovoltaic devices.
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and pigments
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
7504-51-0 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-butylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-6-12-9-10-15-16(11-12)18(20)14-8-5-4-7-13(14)17(15)19/h4-5,7-11H,2-3,6H2,1H3 |
InChI Key |
MAKLMMYWGTWPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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